(Rac)-Epoxiconazole

Description

Properties

IUPAC Name |

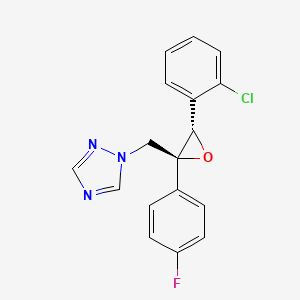

1-[[(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYFCFLJBGAQRS-DLBZAZTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H]2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000045 [mmHg] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106325-08-0 | |

| Record name | 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Rac)-Epoxiconazole: A Deep Dive into its Mechanism of Action on Fungal Sterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (Rac)-Epoxiconazole, a broad-spectrum triazole fungicide, with a specific focus on its inhibitory effects on fungal sterol biosynthesis. The document details the molecular target, biochemical consequences, and methodologies used to elucidate its activity.

Core Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

This compound's primary antifungal activity stems from its potent inhibition of the enzyme lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme encoded by the ERG11 gene.[1][2] This enzyme is a key component of the fungal ergosterol biosynthesis pathway, responsible for the C14-demethylation of lanosterol, a precursor to ergosterol.[3][1][2]

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[4][5] It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4][6]

The mechanism of inhibition involves the triazole moiety of the epoxiconazole molecule. The nitrogen atom (N-4) of the triazole ring coordinates to the heme iron atom at the active site of CYP51.[1][7] This binding, coupled with interactions between the epoxiconazole side chains and the apoprotein, effectively blocks the enzyme's catalytic activity.[7][8] This inhibition is non-competitive, meaning epoxiconazole does not directly compete with the natural substrate, lanosterol, for the same binding site but rather binds to the enzyme-substrate complex.[1]

The inhibition of CYP51 leads to two major downstream consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the cellular levels of ergosterol.[6][9] This depletion disrupts the structure and function of the fungal cell membrane.[6][10]

-

Accumulation of Toxic Methylated Sterols: The enzymatic block leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[4][5] These methylated sterols are incorporated into the fungal membrane, altering its physical properties and leading to increased permeability and disruption of membrane-bound enzyme activity, which is ultimately toxic to the fungal cell.[4][5][6]

This disruption of membrane homeostasis leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect).[6][10][11]

Quantitative Inhibition Data

The inhibitory potency of epoxiconazole against CYP51 has been quantified in various studies, typically reported as the half-maximal inhibitory concentration (IC50). These values can vary depending on the fungal species and the specific experimental conditions.

| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |

| Epoxiconazole | Lanosterol 14α-demethylase (CYP51) | Candida albicans | ~0.1 | [12] |

| Epoxiconazole | Lanosterol 14α-demethylase (hCYP51) | Homo sapiens | ~1.0 | |

| Tebuconazole | Lanosterol 14α-demethylase (CYP51) | Candida albicans | ~0.2 | |

| Tebuconazole | Lanosterol 14α-demethylase (hCYP51) | Homo sapiens | ~2.0 |

Note: IC50 values are approximate and can vary based on experimental setup.

The data indicates that while epoxiconazole is a potent inhibitor of fungal CYP51, it also exhibits some inhibitory activity against the human ortholog, though with a significantly lower affinity.[13] This highlights the importance of selectivity in the development of antifungal agents.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

CYP51 Inhibition Assay (In Vitro Reconstitution Assay)

This assay directly measures the inhibitory effect of epoxiconazole on the activity of purified, recombinant CYP51.

Objective: To determine the IC50 value of epoxiconazole against CYP51.

Materials:

-

Purified recombinant CYP51 enzyme (e.g., from Candida albicans).

-

Cytochrome P450 reductase (CPR).

-

Lanosterol (substrate).

-

NADPH (cofactor).

-

Epoxiconazole stock solution (in a suitable solvent like DMSO).

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Quenching solution (e.g., strong acid or organic solvent).

-

Analytical equipment for product detection (e.g., HPLC, LC-MS/MS).[13]

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, CPR, and CYP51 enzyme.

-

Inhibitor Addition: Add varying concentrations of epoxiconazole to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH).

-

Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Product Analysis: Analyze the reaction mixture to quantify the amount of the product (14-demethylated lanosterol) formed. This is typically done using HPLC or LC-MS/MS.[13]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the epoxiconazole concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.[14]

Fungal Sterol Profile Analysis

This method examines the effect of epoxiconazole on the overall sterol composition of fungal cells.

Objective: To demonstrate the depletion of ergosterol and the accumulation of methylated sterol precursors in fungal cells treated with epoxiconazole.

Materials:

-

Fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans).

-

Culture medium.

-

Epoxiconazole stock solution.

-

Saponification reagent (e.g., alcoholic potassium hydroxide).[15][16]

-

Extraction solvent (e.g., n-hexane).[16]

-

Analytical equipment for sterol analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).[17][18]

Procedure:

-

Fungal Culture Treatment: Grow the fungal culture in the presence of a sub-lethal concentration of epoxiconazole. Include an untreated control culture.

-

Cell Harvesting: Harvest the fungal cells by centrifugation.

-

Saponification: Resuspend the cell pellet in the saponification reagent and heat to hydrolyze esterified sterols and lipids.[15][16]

-

Sterol Extraction: Extract the non-saponifiable lipids (containing the free sterols) using an organic solvent like n-hexane.[16]

-

Derivatization (Optional but Recommended): Derivatize the sterols (e.g., silylation) to improve their volatility and chromatographic separation for GC-MS analysis.[16]

-

GC-MS Analysis: Analyze the extracted sterols by GC-MS to identify and quantify the different sterol components based on their retention times and mass spectra.[17][18]

-

Data Comparison: Compare the sterol profiles of the epoxiconazole-treated and untreated cells to observe the decrease in ergosterol and the increase in lanosterol and other 14α-methylated sterols.

Visualizing the Mechanism and Workflows

Fungal Ergosterol Biosynthesis Pathway and Epoxiconazole Inhibition

References

- 1. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The epoxiconazole and tebuconazole fungicides impair granulosa cells functions partly through the aryl hydrocarbon receptor (AHR) signalling with contrasted effects in obese, normo-weight and polycystic ovarian syndrome (PCOS) patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral Exposure to Epoxiconazole Disturbed the Gut Micro-Environment and Metabolic Profiling in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]

- 16. 2.6. Sterol Detection and Quantification [bio-protocol.org]

- 17. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 18. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Epoxiconazole: A Technical Guide to Synthesis and Chemical Properties

Introduction: (Rac)-Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class.[1][2] First introduced by BASF in 1993, it is widely used in agriculture to protect a variety of crops, including cereals, coffee, soybeans, and sugar beets, from a range of fungal diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes.[2][3][4] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][5] Chemically, the active substance is a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, a result of two chiral centers in its structure.[6] This guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of this compound for researchers and professionals in drug and pesticide development.

Chemical and Physical Properties

This compound is a colorless, crystalline solid with low solubility in water but higher solubility in organic solvents like acetone and dichloromethane.[7] It is a stable compound under normal storage conditions, showing no hydrolysis at neutral or mildly acidic pH over extended periods.[4]

Table 1: Chemical Identifiers and General Data for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole | [6] |

| CAS Number | 135319-73-2 (racemate); 133855-98-8 | [6] |

| Molecular Formula | C₁₇H₁₃ClFN₃O | [8] |

| Molecular Weight | 329.76 g/mol | [8] |

| Physical Form | White powder / Colorless crystals | [4] |

| Purity (Technical) | ≥ 970 g/kg | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Melting Point | 136.2 °C | N/A | [4][7] |

| Boiling/Degradation Point | ~310 °C | Decomposes | [6] |

| Density | 1.38 g/mL | 25 °C | [4] |

| Vapor Pressure | < 0.01 mPa | 20 °C | [4] |

| Water Solubility | 6.63 mg/L | 20 °C | [4] |

| Solubility in Organic Solvents ( g/100 mL) | Acetone: 14.4, Dichloromethane: 29.1, Heptane: 0.04 | 20 °C | [4] |

| Partition Coefficient (log P) | 3.3 - 3.44 | pH 7 | [4][7] |

Synthesis of this compound

The commercial synthesis of epoxiconazole is a multi-step process that involves the construction of a substituted propyl chain, attachment of the 1,2,4-triazole ring, and a critical epoxidation step to form the final oxirane ring structure.[6] Several synthetic routes have been patented.

Experimental Protocol: A Multi-Step Synthetic Route

The following protocol is adapted from methodologies described in patent literature, outlining a common pathway to produce this compound.[9]

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone (Intermediate 2)

-

Dissolve 4-fluoroacetophenone (1.0 eq) in a suitable aprotic solvent (e.g., toluene).

-

Initiate the reaction by adding a few drops of a bromine reagent (e.g., liquid bromine).

-

Gently heat the mixture to approximately 40-50 °C until the bromine color fades.

-

Cool the reaction to 0-25 °C.

-

Slowly add the remaining bromine reagent (1.0-1.1 eq) dropwise or portion-wise while maintaining the temperature.

-

Monitor the reaction by GC until the starting material is consumed.

-

Upon completion, perform a standard work-up involving washing with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is then dried and concentrated under vacuum to yield the crude product, Intermediate 2.

Step 2: Synthesis of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Intermediate 3)

-

Dissolve Intermediate 2 (1.0 eq) in an organic solvent such as N,N-dimethylformamide (DMF).

-

Add 1H-1,2,4-triazole (approx. 0.3-0.4x mass of Intermediate 2) and a suitable base (e.g., potassium carbonate, approx. 0.5-0.7x mass of Intermediate 2).

-

Heat the reaction mixture and maintain at a temperature between 80-150 °C for 2-4 hours.

-

After the reaction is complete, cool the mixture and perform a work-up by partitioning between water and an organic solvent. The organic phase is washed, dried, and evaporated to yield Intermediate 3.

Step 3 & 4: Preparation of the Grignard or Ylide Reagent (Intermediate 6)

-

React o-chlorobenzyl chloride with magnesium for a Grignard reagent or triphenylphosphine followed by a strong base for a Wittig ylide.

-

Alternatively, a sulfonium ylide can be prepared by reacting o-chlorobenzyl chloride with potassium iodide to form an iodide intermediate, which is then reacted with dimethyl sulfide.[9]

Step 5: Final Condensation and Epoxidation

-

Dissolve Intermediate 3 (1.0 eq) and the ylide (Intermediate 6, approx. 1.0-2.5x mass of Intermediate 3) in a solvent system like toluene and dimethyl sulfoxide (DMSO).[9]

-

Add a strong base, such as potassium hydroxide or sodium hydroxide, portion-wise.

-

Heat the reaction to 80-110 °C for 2-3 hours. The reaction proceeds via a Darzens-type condensation to form the epoxide ring.

-

Monitor the reaction for the disappearance of Intermediate 3.

-

After completion, cool the reaction, add water, and separate the layers. The organic layer is washed, dried, and concentrated.

-

The crude product is purified by recrystallization from a solvent like methanol to yield this compound as a white solid.

Alternative "Green" Epoxidation Step

An alternative final step involves the epoxidation of an olefin precursor, (Z)-3-(1H-1,2,4-triazole)-2-(4-fluorophenyl)-1-(2-chlorophenyl)propene.[10] This method uses 30% hydrogen peroxide as the oxidant in the presence of a manganese(II) complex catalyst, achieving high yields and offering a more environmentally benign route.[10]

Synthesis Workflow Diagram

Caption: A generalized multi-step synthesis workflow for this compound.

Mechanism of Action & Signaling Pathways

Primary Fungicidal Action

The primary mode of action for epoxiconazole, like other triazole fungicides, is the inhibition of sterol biosynthesis in fungi.[6] It specifically targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme.[4][11] This enzyme is responsible for converting lanosterol to ergosterol. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis, epoxiconazole disrupts membrane integrity and function, leading to abnormal fungal growth and ultimately cell death.[1] This mechanism provides both preventative and curative action against fungal infections.[6][12]

References

- 1. CAS 133855-98-8: Epoxiconazole | CymitQuimica [cymitquimica.com]

- 2. nyxxb.cn [nyxxb.cn]

- 3. Epoxiconazole - Wikipedia [en.wikipedia.org]

- 4. neochemical.ru [neochemical.ru]

- 5. nbinno.com [nbinno.com]

- 6. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]

- 7. Epoxiconazole [drugfuture.com]

- 8. This compound | C17H13ClFN3O | CID 123670820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN108164514A - A kind of preparation method of epoxiconazole - Google Patents [patents.google.com]

- 10. A Green Synthetic Method to Epoxiconazole Catalyzed by Pyridine-2-carboxylic Acid Manganese(Ⅱ) Complex [yyhx.ciac.jl.cn]

- 11. Epoxiconazole - LKT Labs [lktlabs.com]

- 12. Epoxiconazole – Pesticide details for crop protection | تفاصيل Epoxiconazole [zarraak.com]

Environmental Fate and Persistence of (Rac)-Epoxiconazole in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Its widespread use in agriculture for the control of a variety of fungal diseases in crops necessitates a thorough understanding of its environmental fate and persistence. This technical guide provides an in-depth overview of the key processes governing the behavior of this compound in soil and water systems, including its degradation, metabolism, and mobility. The information presented herein is intended to support environmental risk assessments and inform the development of sustainable agricultural practices.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its intrinsic physicochemical properties. Key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₃ClFN₃O | --INVALID-LINK-- |

| Molecular Weight | 329.8 g/mol | --INVALID-LINK-- |

| Water Solubility | 7.06 mg/L at 20 °C | --INVALID-LINK-- |

| Vapor Pressure | 2.0 x 10⁻⁹ Pa at 20 °C | --INVALID-LINK-- |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.42 at 20 °C | --INVALID-LINK-- |

| pKa | Not applicable (non-ionizable) | --INVALID-LINK-- |

Environmental Fate in Soil

The fate of this compound in the terrestrial environment is governed by a combination of biotic and abiotic processes, including microbial degradation, adsorption-desorption, and mobility.

Degradation and Metabolism in Soil

The primary mechanism of this compound degradation in soil is microbial metabolism. The rate of degradation is typically expressed as a dissipation half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.

Table 1: Dissipation Half-life (DT₅₀) of this compound in Soil

| Soil Type | DT₅₀ (days) | Conditions | Reference |

| Various agricultural soils | 78 - 184 | Laboratory, aerobic | [1] |

| Paddy soil | 2.9 - 6.4 | Field, China | [2] |

| Wheat field soil | 10 - 30 | Field, China | [3] |

| Paddy soil | 20 - 69 | Field, subtropical | [4] |

The degradation of this compound in soil proceeds through several transformation pathways, primarily initiated by oxidation. Key identified metabolites include hydroxylated and methoxylated derivatives. The degradation process can be influenced by soil properties such as pH, with some studies indicating that stereoselective degradation is more pronounced in alkaline and slightly acidic soils.[1][5]

Figure 1: Simplified degradation pathway of this compound in soil.

Adsorption and Mobility in Soil

The extent to which this compound binds to soil particles influences its mobility and potential to leach into groundwater. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to assess this behavior. A higher Koc value indicates stronger adsorption and lower mobility.

Table 2: Soil Adsorption Coefficient (Koc) of this compound

| Koc (mL/g) | Classification | Reference |

| 1734 - 4956 | Low to Slight Mobility | --INVALID-LINK-- |

The adsorption of this compound to soil is influenced by soil properties such as organic matter content and pH.[1] Its relatively high Koc value suggests that it has a low potential for leaching into groundwater.

Environmental Fate in Water

In aquatic environments, the persistence of this compound is determined by processes such as hydrolysis, photolysis, and biodegradation in water and sediment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is dependent on pH and temperature.

Table 3: Hydrolysis of this compound

| pH | Temperature (°C) | Half-life (days) | Reference |

| 5, 7, 9 | 25 | Stable | --INVALID-LINK-- |

This compound is considered stable to hydrolysis under environmentally relevant pH and temperature conditions.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light. In aquatic systems, this can be a significant degradation pathway for some pesticides.

Table 4: Aqueous Photolysis of this compound

| Condition | Half-life (days) | Reference |

| Natural Sunlight | 12.1 (calculated) | --INVALID-LINK-- |

Photolysis can contribute to the degradation of this compound in surface waters, although its overall importance will depend on factors such as water clarity and depth.

Degradation in Water-Sediment Systems

In natural aquatic environments, the interaction between the water column and sediment plays a crucial role in the fate of pesticides. Microorganisms in the sediment are particularly important for biodegradation.

Table 5: Dissipation Half-life (DT₅₀) of this compound in Water-Sediment Systems

| System | DT₅₀ (days) | Conditions | Reference |

| Paddy water | 2.9 - 6.0 | Field, China | [2] |

| Field water | 11 - 20 | Field, subtropical | [4] |

The degradation in water-sediment systems is a complex process involving partitioning between the water and sediment phases, followed by microbial degradation in both compartments.

Figure 2: Key processes in the environmental fate of this compound in a water-sediment system.

Experimental Protocols

The environmental fate studies cited in this guide are typically conducted following standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation of a test substance in soil under aerobic and anaerobic conditions.[6][7][8]

-

Experimental Setup: Soil samples are treated with ¹⁴C-labeled this compound and incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is flooded and purged with an inert gas.

-

Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a radioactivity detector.[9] Evolved CO₂ is trapped to quantify mineralization.

-

Data Analysis: The dissipation of this compound is modeled to determine the DT₅₀ and DT₉₀ values. Transformation products are identified and their formation and decline are quantified.

Figure 3: General workflow for an OECD 307 soil metabolism study.

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is employed to determine the adsorption and desorption characteristics of a chemical in different soil types.[10][11][12][13][14]

-

Experimental Setup: A known mass of soil is equilibrated with a solution of this compound of a known concentration in a centrifuge tube. The tubes are agitated for a defined period to reach equilibrium.

-

Analysis: The soil suspension is centrifuged, and the concentration of this compound remaining in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Data Analysis: The adsorption data are used to calculate the adsorption coefficient (Kd) and the organic carbon normalized adsorption coefficient (Koc).

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline is designed to assess the degradation and partitioning of a chemical in a water-sediment system.[15][16][17]

-

Experimental Setup: Intact water-sediment cores are collected from a natural water body. ¹⁴C-labeled this compound is applied to the water phase. The systems are incubated in the dark at a constant temperature.

-

Sampling and Analysis: At intervals, the water and sediment phases are separated and analyzed for the parent compound and its transformation products. Volatile compounds and CO₂ are trapped.

-

Data Analysis: The concentrations in water and sediment over time are used to determine the dissipation half-lives in the total system, water, and sediment. Degradation pathways are also elucidated.

Conclusion

This compound exhibits moderate to high persistence in soil, with its degradation being primarily a microbial process. Its strong adsorption to soil particles limits its mobility, suggesting a low potential for groundwater contamination. In aquatic systems, this compound is stable to hydrolysis but can undergo photolysis. Biodegradation in water-sediment systems is a key dissipation route. The stereochemistry of this compound can influence its degradation rate in certain soil environments. A comprehensive understanding of these environmental fate processes is essential for the responsible management and use of this fungicide in agriculture.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Residues of the fungicide epoxiconazole in rice and paddy in the Chinese field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Residue and dissipation of epoxiconazole in Triticum aestivum L. and soil under field conditions | Semantic Scholar [semanticscholar.org]

- 4. Dissipation of epoxiconazole in the paddy field under subtropical conditions of Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. labscorps.co.uk [labscorps.co.uk]

- 9. nyxxb.cn [nyxxb.cn]

- 10. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 11. oecd.org [oecd.org]

- 12. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]

- 15. oecd.org [oecd.org]

- 16. An evaluation of the OECD 308 water/sediment systems for investigating the biodegradation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. concawe.eu [concawe.eu]

Toxicological Profile of (Rac)-Epoxiconazole on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Epoxiconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture for the control of fungal diseases in various crops. Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of their cell membranes.[1][2] While effective in its agricultural application, the potential for off-target effects on a diverse range of non-target organisms is a significant area of ecotoxicological research. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key quantitative data, detailing experimental methodologies where available, and visualizing affected signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential environmental and physiological impacts of this fungicide.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms. These data are compiled from various ecotoxicological studies and regulatory databases.

Table 1: Mammalian Toxicity of this compound [3][4][5]

| Species | Endpoint | Value | Exposure Route |

| Rat | Acute Oral LD50 | >5000 mg/kg bw | Oral |

| Rat | Acute Dermal LD50 | >2000 mg/kg bw | Dermal |

| Rat | Acute Inhalation LC50 (4h) | >5.3 mg/L | Inhalation |

| Rat | 90-day Oral NOAEL | 7 mg/kg bw/day | Oral |

| Dog | 1-year Oral NOAEL | 1.6 mg/kg bw/day | Oral |

Table 2: Avian Toxicity of this compound [1]

| Species | Endpoint | Value |

| Colinus virginianus (Bobwhite quail) | Acute Oral LD50 | >2000 mg/kg bw |

| Anas platyrhynchos (Mallard duck) | Dietary LC50 (5-day) | >5000 mg/kg diet |

Table 3: Aquatic Toxicity of this compound [1][3]

| Species | Endpoint | Value | Exposure Duration |

| Oncorhynchus mykiss (Rainbow trout) | Acute LC50 | 2.2 mg/L | 96 hours |

| Daphnia magna (Water flea) | Acute EC50 | 8.69 mg/L | 48 hours |

| Chaetoceros calcitrans (Marine diatom) | EC50 (cell count) | 2.31 mg/L | 72 hours |

Table 4: Terrestrial Invertebrate Toxicity of this compound [1][6]

| Species | Endpoint | Value |

| Eisenia fetida (Earthworm) | Acute LC50 | 45.5 mg/kg soil |

| Eisenia fetida (Earthworm) | Chronic NOEC (reproduction) | >= 3.24 mg/kg dw soil |

| Apis mellifera (Honeybee) | Acute Contact LD50 | >100 µ g/bee |

| Apis mellifera (Honeybee) | Acute Oral LD50 | >100 µ g/bee |

Experimental Protocols

The majority of the cited toxicological studies adhere to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental parameters may vary between studies, the following sections outline the general methodologies based on these standard protocols.

Fish Acute Toxicity Test (Based on OECD Guideline 203)[7][8][9][10][11]

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Exposure System: A semi-static system is often employed, where the test solutions are renewed at regular intervals (e.g., every 48 hours) to maintain the desired exposure concentrations.

-

Test Concentrations: A geometric series of at least five concentrations of the test substance are used, along with a control group.

-

Experimental Conditions:

-

Temperature: Maintained at a species-appropriate constant temperature.

-

pH and Dissolved Oxygen: Monitored daily and maintained within acceptable ranges.

-

Photoperiod: A defined light-dark cycle is maintained.

-

-

Observations: Mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Experimental workflow for a fish acute toxicity test.

Earthworm Acute Toxicity Test (Based on OECD Guideline 207) and Reproduction Test (Based on OECD Guideline 222)

These tests evaluate the lethal and sublethal effects of chemicals on earthworms.

-

Test Organism: Typically, the compost worm Eisenia fetida or the earthworm Aporrectodea icterica are used.[6][7][8]

-

Test Substrate: An artificial soil is prepared with standardized components (e.g., sand, kaolin clay, sphagnum peat) and adjusted for pH and moisture content.

-

Exposure: The test substance is thoroughly mixed into the artificial soil at various concentrations.

-

Experimental Conditions:

-

Temperature and Lighting: Maintained at constant, controlled levels.

-

-

Endpoints:

-

Acute Test (14 days): Mortality is the primary endpoint for calculating the LC50.

-

Reproduction Test (56 days): Sublethal endpoints such as changes in body weight and the number of cocoons and juveniles produced are assessed to determine the No-Observed-Effect Concentration (NOEC).

-

Honeybee Acute Oral and Contact Toxicity Tests (Based on OECD Guidelines 213 and 214)[14][15][16][17][18]

These laboratory tests determine the acute toxicity of a substance to adult honeybees.

-

Test Organism: Young adult worker honeybees (Apis mellifera).

-

Exposure:

-

Oral (OECD 213): Bees are fed a sucrose solution containing the test substance.

-

Contact (OECD 214): A small droplet of the test substance in a suitable solvent is applied to the dorsal thorax of each bee.

-

-

Experimental Conditions: Bees are housed in cages and maintained at a controlled temperature and humidity.

-

Observations: Mortality is recorded at 24 and 48 hours, and can be extended to 96 hours if necessary.

-

Data Analysis: The LD50 (the dose that is lethal to 50% of the test bees) is calculated.

Signaling Pathways and Mechanisms of Toxicity

This compound's primary mode of action is the inhibition of sterol biosynthesis. However, its toxic effects on non-target organisms can also be attributed to its interaction with other critical signaling pathways.

Inhibition of Sterol Biosynthesis

As a triazole fungicide, epoxiconazole inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is crucial for the conversion of lanosterol to ergosterol in fungi. In non-target organisms, particularly vertebrates, the inhibition of analogous enzymes in the cholesterol biosynthesis pathway can lead to developmental and reproductive toxicity.

References

- 1. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]

- 2. Epoxiconazole - Wikipedia [en.wikipedia.org]

- 3. carlroth.com [carlroth.com]

- 4. icaonline.co.za [icaonline.co.za]

- 5. icaonline.co.za [icaonline.co.za]

- 6. Sublethal effects of epoxiconazole on the earthworm Aporrectodea icterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of epoxiconazole bioavailability in soil to the earthworm Aporrectodea icterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Degradation of (Rac)-Epoxiconazole in Diverse Soil Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Epoxiconazole, a broad-spectrum triazole fungicide, is extensively used in agriculture to control a variety of fungal diseases in crops. Its persistence and potential impact on soil ecosystems necessitate a thorough understanding of its degradation pathways. This technical guide provides an in-depth overview of the degradation of this compound in different soil types, focusing on the chemical transformations, key metabolites, and the factors influencing its environmental fate. The information presented herein is intended to support researchers, scientists, and drug development professionals in assessing the environmental risk and developing strategies for the sustainable use of this fungicide.

Degradation Pathways of this compound in Soil

The degradation of this compound in soil is a complex process involving multiple pathways, primarily driven by microbial activity. The main transformation processes include hydroxylation, methoxylation, and cleavage of the parent molecule.

Primary Degradation Pathways:

-

Hydroxylation: This is a major transformation pathway where one or more hydroxyl (-OH) groups are introduced onto the epoxiconazole molecule. Studies have identified four different hydroxylated chiral transformation products in soil. Hydroxylation can occur on the phenyl rings, with one identified pathway involving the replacement of the chlorine atom, followed by further hydroxylation of the phenyl ring[1]. Another identified hydroxylation occurs at the epoxy ring[2].

-

Methoxylation: The formation of a methoxylated derivative has also been reported as a degradation pathway for epoxiconazole in soil environments[2].

-

Cleavage and Breakage: The epoxiconazole molecule can undergo cleavage, leading to the formation of smaller molecules. A significant degradation product is 1,2,4-triazole , which results from the cleavage of the triazole ring from the parent structure[3]. Additionally, the breakage of the molecule can lead to the loss of the phenyl ring[1]. Under flooded or anaerobic conditions, the formation of an alcohol and an alkene has also been observed[4].

The degradation of epoxiconazole is enantioselective, meaning that the different stereoisomers of the molecule degrade at different rates. This enantioselectivity is significantly influenced by soil properties, most notably pH.

Quantitative Data on Epoxiconazole Degradation

The rate of epoxiconazole degradation is typically expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This value is highly variable and depends on a range of soil and environmental factors.

| Soil Type | pH | Organic Carbon (%) | DT50 (days) | Conditions | Reference |

| Loam | 7.4 | 2.5 | 78-184 | Aerobic, Laboratory | [3](--INVALID-LINK--) |

| Sandy Loam | 5.5 | 1.8 | 78-184 | Aerobic, Laboratory | [3](--INVALID-LINK--) |

| Silt Loam | 6.8 | 3.1 | ~90 | Field | [5](--INVALID-LINK--) |

| Clay Loam | 7.8 | 4.2 | >100 | Field | [5](--INVALID-LINK--) |

| Paddy Soil | 6.5 | 2.1 | 2.9-6.4 | Field | [4](--INVALID-LINK--) |

| Various | 4.2-7.4 | 1.2-8.5 | 78-184 | Laboratory | [3](--INVALID-LINK--) |

Table 1: Half-life (DT50) of Epoxiconazole in Different Soil Types.

The enantioselective degradation of epoxiconazole is particularly influenced by soil pH. In alkaline and slightly acidic soils, the degradation is clearly enantioselective, while in more acidic soils, both enantiomers are degraded at similar rates[3].

| Soil pH | Enantioselectivity (ES) | Observation | Reference |

| > 7.0 | High | Faster degradation of one enantiomer | [3](--INVALID-LINK--) |

| 6.0 - 7.0 | Moderate | Moderate enantioselective degradation | [3](--INVALID-LINK--) |

| < 6.0 | Low / Negligible | Similar degradation rates for both enantiomers | [3](--INVALID-LINK--) |

Table 2: Influence of Soil pH on the Enantioselective Degradation of Epoxiconazole.

Experimental Protocols

The study of epoxiconazole degradation in soil typically involves laboratory incubation studies followed by chemical analysis. The OECD 307 guideline for "Aerobic and Anaerobic Transformation in Soil" provides a standardized framework for such studies.

1. Soil Incubation Study (based on OECD 307)

-

Soil Collection and Preparation: Collect fresh soil from the desired location. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize. Adjust the moisture content to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Spiking: Treat the soil with a solution of this compound, often using a ¹⁴C-labeled compound to facilitate tracking of metabolites and mass balance determination. The application rate should be relevant to agricultural practices.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and for a defined period (e.g., up to 120 days). Aerobic conditions are maintained by ensuring proper air exchange. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas like nitrogen.

-

Sampling: Collect soil subsamples at predetermined time intervals for analysis.

-

Analysis: Extract epoxiconazole and its metabolites from the soil samples and analyze the extracts using appropriate analytical techniques.

2. Sample Extraction and Analysis (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for extracting pesticide residues from complex matrices like soil.

-

Extraction:

-

Weigh a representative sample of the incubated soil (e.g., 10-15 g) into a centrifuge tube.

-

Add a specific volume of water and an organic solvent, typically acetonitrile.

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and enhance extraction efficiency.

-

Shake or vortex the tube vigorously for a set time (e.g., 1-2 minutes).

-

Centrifuge the sample to separate the organic and aqueous layers.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences).

-

Vortex and centrifuge the sample.

-

The cleaned-up extract is then ready for analysis.

-

-

Instrumental Analysis (LC-MS/MS):

-

Chromatography: Use a reverse-phase C18 column for separation.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity in detecting and quantifying epoxiconazole and its metabolites.

-

Conclusion

The degradation of this compound in soil is a multifaceted process influenced by a variety of soil properties, with microbial activity playing a central role. The primary degradation pathways involve hydroxylation, methoxylation, and cleavage of the molecule, leading to the formation of several transformation products, including 1,2,4-triazole. The degradation rate and enantioselectivity are highly dependent on soil pH. Standardized experimental protocols, such as OECD 307 for incubation studies and the QuEChERS method for sample preparation, provide robust frameworks for investigating the environmental fate of this fungicide. A comprehensive understanding of these degradation pathways and the factors that influence them is crucial for the environmental risk assessment and sustainable management of this compound in agricultural systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Environmental behavior of the chiral fungicide epoxiconazole in earthworm-soil system: Enantioselective enrichment, degradation kinetics, chiral metabolite identification, and biotransformation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

(Rac)-Epoxiconazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-Epoxiconazole, a broad-spectrum triazole fungicide. It covers its chemical identity, mechanism of action, synthesis, and relevant experimental data and protocols, designed to support research and development activities.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole |

| CAS Number | 135319-73-2 (for the racemate) |

| Alternate CAS Numbers | 106325-08-0 (formerly used for the racemate), 133855-98-8 (for the (2R,3S) enantiomer) |

| Molecular Formula | C₁₇H₁₃ClFN₃O |

| Molecular Weight | 329.76 g/mol |

It is important to note that while multiple CAS numbers have been associated with Epoxiconazole, 135319-73-2 is the currently accepted identifier for the racemic mixture. The compound contains two stereocenters, leading to four possible stereoisomers. The commercial product is a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, which are responsible for its fungicidal activity.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells.

By binding to the heme iron in the active site of CYP51, Epoxiconazole blocks the demethylation of lanosterol, a precursor to ergosterol. This disruption leads to the accumulation of toxic methylated sterols and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition results in impaired membrane fluidity and function, ultimately inhibiting fungal growth and proliferation.[1][2]

Caption: Signaling pathway of Epoxiconazole's inhibition of fungal ergosterol biosynthesis.

Synthesis of this compound

The synthesis of this compound is a multi-step process. While various specific methodologies exist, a general and illustrative synthetic route is described below. This process involves the formation of a key intermediate, a substituted propylene, followed by epoxidation and condensation with 1,2,4-triazole.

Representative Experimental Protocol for Synthesis

Step 1: Synthesis of 1-(2-chlorophenyl)-2-(4-fluorophenyl)-1-propylene

-

In a reaction vessel, dissolve 4-fluoro-α-methyl styrene and o-chlorohalobenzene in an organic solvent such as toluene.

-

Add a suitable catalyst (e.g., a palladium-based catalyst) and a base (e.g., sodium tert-butoxide).

-

Heat the reaction mixture to 60-150°C and maintain the temperature for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

-

After cooling, the reaction mixture is worked up by washing with water and brine, followed by drying the organic phase over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 1-(2-chlorophenyl)-2-(4-fluorophenyl)-1-propylene.

Step 2: Synthesis of 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-bromo-1-propylene

-

Dissolve the product from Step 1 in an organic solvent (e.g., dichloromethane).

-

Slowly add a brominating reagent, such as N-bromosuccinimide (NBS), to the solution at a temperature between 0-60°C.

-

Stir the reaction mixture until completion.

-

The reaction is quenched, and the product is extracted and purified as described in the previous step to yield 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-bromo-1-propylene.

Step 3: Synthesis of this compound

-

The bromo-propylene intermediate from Step 2 is subjected to oxidation and condensation. This can be achieved in a one-pot reaction.

-

Dissolve the intermediate in a suitable solvent.

-

Add an oxidizing agent (e.g., a peroxy acid like m-CPBA) to form the epoxide ring.

-

Subsequently, add 1,2,4-triazole and a base (e.g., sodium hydride) to the reaction mixture to facilitate the condensation reaction.

-

The reaction is stirred at an appropriate temperature until completion.

-

The final product, this compound, is isolated and purified through extraction and recrystallization to yield a crystalline solid.

Quantitative Data on Fungicidal Efficacy

The efficacy of this compound has been demonstrated against a wide range of fungal pathogens. The following tables summarize representative data on its inhibitory activity.

Table 1: In Vitro Mycelial Growth Inhibition of Various Fungal Pathogens by Epoxiconazole

| Fungal Species | EC₅₀ (mg/L) | Reference |

| Fusarium graminearum | 0.05 - 0.20 | [3] |

| Septoria tritici | 0.10 - 0.50 | |

| Puccinia triticina | 0.08 - 0.35 | |

| Mycosphaerella fijiensis | 0.02 - 0.15 |

Table 2: Field Trial Efficacy of Epoxiconazole on Wheat Diseases

| Disease | Application Rate (g a.i./ha) | Disease Control (%) | Yield Increase (%) |

| Septoria Leaf Blotch | 125 | 75 - 90 | 10 - 20 |

| Powdery Mildew | 125 | 80 - 95 | 8 - 15 |

| Leaf Rust | 125 | 85 - 98 | 12 - 25 |

Experimental Protocols for Efficacy Testing

The following provides a generalized workflow for assessing the in vitro and in vivo efficacy of this compound.

In Vitro Antifungal Susceptibility Testing

This protocol determines the concentration of the fungicide that inhibits fungal growth.

-

Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with various concentrations of this compound. A stock solution of the fungicide is typically prepared in a solvent like DMSO and then serially diluted.

-

Inoculation: A small plug of mycelium from a pure, actively growing fungal culture is placed in the center of each fungicide-amended and control (no fungicide) agar plate.

-

Incubation: The plates are incubated at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony on the control plate reaches the edge of the plate.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the control. The EC₅₀ (Effective Concentration to inhibit 50% of growth) is then determined by plotting the inhibition percentage against the log of the fungicide concentration and fitting the data to a dose-response curve.

Caption: A logical workflow for in vitro fungicide efficacy testing.

References

- 1. Oral Exposure to Epoxiconazole Disturbed the Gut Micro-Environment and Metabolic Profiling in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The epoxiconazole and tebuconazole fungicides impair granulosa cells functions partly through the aryl hydrocarbon receptor (AHR) signalling with contrasted effects in obese, normo-weight and polycystic ovarian syndrome (PCOS) patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of epoxiconazole on Fusarium head blight control, grain yield and deoxynivalenol accumulation in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (Rac)-Epoxiconazole fungicide

An In-depth Technical Guide on the Physical and Chemical Properties of (Rac)-Epoxiconazole Fungicide

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a broad-spectrum systemic fungicide. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity

This compound is a triazole fungicide recognized for its efficacy against a wide range of fungal pathogens in various crops.[1] It is a racemic mixture, meaning it contains equal amounts of two enantiomers.[2]

-

IUPAC Name: (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole[3][4]

-

CAS Number: 135319-73-2, 133855-98-8, 106325-08-0[3][5][6][7]

-

Appearance: White to light brown powder or colorless crystals.[2][8]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, with values collated from various sources. Discrepancies in reported values may be attributed to different experimental conditions and purities of the tested samples.

| Property | Value | Temperature (°C) | pH |

| Melting Point | 125 - 137 °C[3][8][9][10] | N/A | N/A |

| Boiling Point | Decomposes at 310 °C; 463.1 °C[11][12][13] | N/A | N/A |

| Water Solubility | 6.63 - 8.42 mg/L[2][3][11][14] | 20 | 7 |

| Vapor Pressure | <0.01 mPa to 3.5 x 10⁻⁴ mPa[2][10][11] | 20 | N/A |

| LogP (Octanol-Water Partition Coefficient) | 3.3 - 3.44[2][10][11][15] | 20 | 7 |

| Density | 1.374 - 1.4 g/cm³[3][12][16] | 25 | N/A |

| pKa (Dissociation Constant) | Not applicable (no dissociation)[11] | 25 | N/A |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of fungicides like Epoxiconazole are typically based on internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency). Below are generalized methodologies for key experiments.

3.1. Melting Point Determination (OECD Guideline 102)

The melting point is determined using the capillary method. A small, finely powdered sample of Epoxiconazole is packed into a capillary tube. The tube is placed in a heated block or oil bath, and the temperature is slowly increased. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

3.2. Water Solubility (OECD Guideline 105)

The flask method is commonly employed to determine water solubility. An excess amount of Epoxiconazole is added to a known volume of water at a specific temperature and pH. The mixture is agitated until equilibrium is reached. The solution is then filtered to remove undissolved solid, and the concentration of Epoxiconazole in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

3.3. Vapor Pressure (OECD Guideline 104)

For compounds with low vapor pressure like Epoxiconazole, the gas saturation method (or Knudsen effusion method) is often used. A stream of inert gas is passed over the substance at a known flow rate and temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is measured, and from this, the vapor pressure can be calculated.

3.4. Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107)

The shake-flask method is a standard procedure for determining the LogP value. A solution of Epoxiconazole is prepared in n-octanol, which is then mixed with an equal volume of water in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases. After the phases have separated, the concentration of Epoxiconazole in both the n-octanol and water layers is measured, typically by HPLC or UV-Vis spectroscopy. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mode of Action and Signaling Pathway

Epoxiconazole's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[17] Specifically, it targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the ergosterol biosynthesis pathway.[18][19] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane, inhibiting fungal growth and proliferation.[9][20]

Experimental and Logical Workflows

The determination of physicochemical properties follows a logical progression, where basic identification precedes more complex characterization.

A typical experimental workflow for determining a property like water solubility involves several key steps, from preparation to analysis.

References

- 1. Epoxiconazole - Fungicide - Epoxiconazole Suppliers [agchemaccess.com]

- 2. chinese-pesticide.com [chinese-pesticide.com]

- 3. Epoxiconazole - Wikipedia [en.wikipedia.org]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. Epoxiconazole | C17H13ClFN3O | CID 107901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Epoxiconazole | CAS 133855-98-8 | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. Epoxiconazole CAS 133855-98-8, Analytical Standard Powder at Best Price [nacchemical.com]

- 9. Epoxiconazole - LKT Labs [lktlabs.com]

- 10. neochemical.ru [neochemical.ru]

- 11. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]

- 12. Epoxiconazole Fungicide Manufacturer, CAS NO 135319-73-2 | Suze Chemical [suzehg.com]

- 13. accustandard.com [accustandard.com]

- 14. ez.restek.com [ez.restek.com]

- 15. Epoxiconazole [drugfuture.com]

- 16. Epoxiconazole | CAS#:106325-08-0 | Chemsrc [chemsrc.com]

- 17. nbinno.com [nbinno.com]

- 18. Oral Exposure to Epoxiconazole Disturbed the Gut Micro-Environment and Metabolic Profiling in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The epoxiconazole and tebuconazole fungicides impair granulosa cells functions partly through the aryl hydrocarbon receptor (AHR) signalling with contrasted effects in obese, normo-weight and polycystic ovarian syndrome (PCOS) patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

Methodological & Application

Chiral Separation of Epoxiconazole Enantiomers by High-Performance Liquid Chromatography (HPLC)

Application Note and Protocol

Introduction

Epoxiconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1][2][3] It possesses two chiral centers, leading to the existence of four stereoisomers. However, commercial epoxiconazole formulations primarily consist of a pair of enantiomers, the (2R, 3S) and (2S, 3R) forms.[2] The enantiomers of chiral pesticides can exhibit different biological activities and degradation rates in the environment. Therefore, the development of reliable analytical methods for the enantioselective separation and quantification of epoxiconazole is crucial for environmental risk assessment and food safety. This application note presents a detailed protocol for the chiral separation of epoxiconazole enantiomers using High-Performance Liquid Chromatography (HPLC).

Principle

The HPLC method for chiral separation of epoxiconazole enantiomers relies on the use of a chiral stationary phase (CSP). These stationary phases create a chiral environment that allows for differential interaction with the enantiomers of the analyte. As the epoxiconazole enantiomers pass through the column, they form transient diastereomeric complexes with the CSP, leading to different retention times and enabling their separation. The separated enantiomers are then detected by a UV detector.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the successful chiral separation of epoxiconazole enantiomers.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

-

Chiral Column: A key component for this separation is the chiral column. Several types have been shown to be effective:

-

Data Acquisition and Processing Software

-

Reagents and Solvents:

-

Epoxiconazole standard (racemic)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water

-

Ammonium acetate (for mobile phase modification, if required)[2]

-

-

Sample Preparation:

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the chiral separation of epoxiconazole enantiomers. These parameters may require optimization depending on the specific column and HPLC system used.

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Lux i-Amylose-3 | Microcrystalline Cellulose Triacetate (MCTA) |

| Mobile Phase | Reversed-Phase Screening Conditions[4] | Methanol or Ethanol in Water[1][2] |

| Flow Rate | 1.0 mL/min[5] | Variable, requires optimization[1][2] |

| Column Temperature | 30°C[5] | Variable, requires optimization[1][2] |

| Detection Wavelength | 230 nm[1][5][6][7] | 230 nm[1][5][6][7] |

| Injection Volume | 20 µL[1][5] | 20 µL[1] |

Detailed Protocol

-

System Preparation:

-

Prepare the mobile phase as specified in the table above. For instance, for reversed-phase conditions, a mixture of methanol or acetonitrile and water can be used.

-

Degas the mobile phase thoroughly to prevent bubble formation in the system.

-

Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved. This may take 30-60 minutes.

-

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of racemic epoxiconazole in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration (e.g., 10 µg/mL).

-

Environmental Samples: For water samples, direct injection may be possible for higher concentrations.[1] For soil samples, a methanolic extraction followed by a clean-up step is typically required.[1][2]

-

-

Injection and Data Acquisition:

-

Data Analysis:

-

Identify the peaks corresponding to the two epoxiconazole enantiomers based on their retention times.

-

Integrate the peak areas to determine the concentration of each enantiomer.

-

Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of ≥ 1.5 is generally considered baseline separation.

-

Data Presentation

The following table summarizes typical quantitative data obtained from the chiral separation of epoxiconazole enantiomers using different chiral stationary phases.

| Chiral Stationary Phase | Mobile Phase | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Resolution (Rs) | Reference |

| Lux i-Amylose-3 | Reversed Phase Conditions | Not specified | Not specified | Baseline Separation | [4] |

| Microcrystalline Cellulose Triacetate (MCTA) | Methanol/Water or Ethanol/Water | Not specified | Not specified | Baseline Separation | [1][2] |

| Chiralcel OD-RH | Acetonitrile/2 mM Ammonium Acetate in Water (55/45, v/v) | Not specified | Not specified | Good Separation | [2] |

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC method development and analysis of epoxiconazole enantiomers.

Caption: Workflow for HPLC analysis of epoxiconazole enantiomers.

Conclusion

The HPLC method utilizing a chiral stationary phase is a robust and reliable technique for the separation and quantification of epoxiconazole enantiomers. The choice of the chiral column and the optimization of the mobile phase composition are critical for achieving baseline separation. This application note provides a comprehensive protocol that can be adapted by researchers and analytical scientists for the routine analysis of epoxiconazole enantiomers in various matrices.

References

- 1. Liquid chromatographic method development for determination of fungicide epoxiconazole enantiomers by achiral and chiral column switching technique in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective behaviors of cis-epoxiconazole in vegetables-soil-earthworms system by liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral Separation of Epoxiconazole by HPLC | Phenomenex [phenomenex.com]

- 5. ijcmas.com [ijcmas.com]

- 6. Method of fast trace microanalysis of the chiral pesticides epoxiconazole and novaluron in soil samples using off-line flow-through extraction and on-column direct large volume injection in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: GC-MS/MS for Trace Residue Analysis of (Rac)-Epoxiconazole in Crops

Abstract

This application note details a robust and sensitive method for the trace residue analysis of the racemic fungicide Epoxiconazole in various agricultural crop matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocol outlines a streamlined sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by instrumental analysis. The method has been validated across a range of crop types, demonstrating excellent performance in terms of linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. This document is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development who are involved in the analysis of pesticide residues.

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, coffee, and sugar beets.[1] Its mode of action involves the inhibition of C-14-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[2] Due to its widespread use, monitoring for residual levels of Epoxiconazole in food commodities is crucial to ensure consumer safety and compliance with regulatory limits.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful analytical technique for the selective and sensitive determination of pesticide residues in complex matrices.[3] The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions, thereby minimizing matrix interference and improving the accuracy of quantification at trace levels.

This application note provides a comprehensive protocol for the analysis of (Rac)-Epoxiconazole in various crops, including a detailed sample preparation method, optimized GC-MS/MS parameters, and performance data.

Signaling Pathway of Epoxiconazole Action

Epoxiconazole targets the ergosterol biosynthesis pathway in fungi, which is analogous to the cholesterol synthesis pathway in mammals. Specifically, it inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol.[1][2]

Caption: Mechanism of action of this compound.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[3][4]

3.1.1. Reagents and Materials

-

Acetonitrile (ACN), HPLC grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Trisodium Citrate Dihydrate

-

Disodium Hydrogen Citrate Sesquihydrate

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Graphitized Carbon Black (GCB) (optional, for pigmented samples)

-

50 mL and 15 mL centrifuge tubes

3.1.2. Extraction Procedure

-

Weigh 10 g of a homogenized crop sample into a 50 mL centrifuge tube.

-

For dry samples like cereals, add 10 mL of purified water and allow to hydrate for 30 minutes.[5]

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥ 3000 g for 5 minutes.

3.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL centrifuge tube containing the d-SPE sorbent. A common mixture for general crops is 900 mg MgSO₄ and 150 mg PSA. For samples with high fat content, 150 mg of C18 can be added. For pigmented samples, GCB can be used, but it may lead to the loss of planar pesticides.

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥ 3000 g for 5 minutes.

-

The supernatant is the final extract. Transfer it to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 - 1.5 mL/min |

| Injector Temperature | 250 - 280 °C |

| Injection Volume | 1 - 2 µL |

| Injection Mode | Splitless |

| Oven Program | Initial: 60-80 °C, hold for 1-2 minRamp 1: 20-30 °C/min to 180 °CRamp 2: 5-10 °C/min to 280-300 °C, hold for 5-10 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230 - 260 °C |

| Transfer Line Temp. | 280 °C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

3.2.1. MRM Transitions for this compound

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the MRM analysis.

| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 192.1 | 138.0 | 111.0 |

Source: The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of the GC-MS/MS method for the analysis of Epoxiconazole in various crop matrices as reported in the literature.

Table 1: Method Validation Data for Epoxiconazole in Various Crops

| Crop Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | RSD (%) | Reference |

| Beans | 0.01, 0.1, 1.0 | 96 - 102 | 0.98 - 1.52 | [7][8] |

| Zucchini | 0.01, 0.1, 1.0 | 96 - 102 | 0.98 - 1.52 | [7][8] |

| Cereals (Corn, Wheat, Rice) | 0.005, 0.01, 0.02, 0.05, 0.1, 0.2 | 70 - 120 | < 20 | [5] |

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Epoxiconazole

| Crop Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| Beans | - | 0.01 | [7][8] |

| Zucchini | - | 0.01 | [7][8] |

| Cereals | - | 0.005 - 0.05 | [5] |

| Fruits and Vegetables | 0.0005 - 0.0024 | 0.0011 - 0.0047 | [9] |

Experimental Workflow

The overall analytical workflow for the trace residue analysis of this compound in crops is depicted below.

Caption: General workflow for GC-MS/MS analysis.

Conclusion

The GC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the routine monitoring of this compound residues in a wide range of agricultural commodities. The use of the QuEChERS sample preparation protocol offers a simple, rapid, and effective means of extracting the analyte from complex matrices. The high selectivity and sensitivity of the tandem mass spectrometer operating in MRM mode ensure accurate quantification at levels compliant with international regulatory standards. The presented validation data demonstrates the robustness and suitability of this method for high-throughput laboratory environments.

References